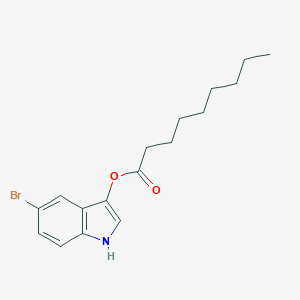

5-Bromo-3-indolyl nonanoate

Vue d'ensemble

Description

5-Bromo-3-indolyl nonanoate is a chemical compound belonging to the family of indole derivatives. It is characterized by the presence of a bromine atom at the 5-position and a nonanoate ester group at the 3-position of the indole ring. This compound is commonly used in various research and diagnostic applications due to its unique chemical structure and biological activity.

Applications De Recherche Scientifique

5-Bromo-3-indolyl nonanoate is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

Chemistry: Used as a substrate in enzyme assays to study enzyme kinetics and mechanisms.

Biology: Employed in cell biology research to visualize and detect reporter gene expression in cellular pathways.

Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

Industry: Utilized in the development of diagnostic tools and assays for various biochemical and clinical applications

Mécanisme D'action

Target of Action

The primary target of 5-Bromo-3-indolyl nonanoate (BIN) is the enzyme esterase . Esterases are a broad class of enzymes that catalyze the cleavage and formation of ester bonds. They play a crucial role in a variety of biological processes, including the metabolism of lipids and the detoxification of ester-based drugs .

Mode of Action

BIN acts as a chromogenic substrate for esterase . When BIN comes into contact with esterase, it undergoes hydrolysis, a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule . This interaction results in the production of a blue product, which can be detected visually or by spectrophotometry .

Biochemical Pathways

The hydrolysis of BIN by esterase is a part of the broader ester metabolism pathway. This pathway is essential for the breakdown of ester bonds, which are common in lipids and various other biological molecules. The blue product formed as a result of this reaction can be used to visualize and detect the activity of esterase, providing insights into the functioning of this pathway .

Result of Action

The hydrolysis of BIN by esterase results in the formation of a blue product . This product can be detected visually or by spectrophotometry, making BIN a useful tool for the detection of esterase activity in research and diagnostic applications .

Analyse Biochimique

Biochemical Properties

5-Bromo-3-indolyl nonanoate interacts with esterase enzymes in biochemical reactions . The nature of these interactions involves the hydrolysis of this compound by esterase, resulting in a blue product that can be visually detected or measured by spectrophotometry .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with esterase enzymes. Esterase enzymes hydrolyze this compound, leading to the production of a blue product . This reaction can be used to detect the presence and activity of esterase enzymes.

Metabolic Pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-indolyl nonanoate typically involves the esterification of 5-bromoindole with nonanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-3-indolyl nonanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products Formed

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Indole-3-alcohol derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-4-chloro-3-indolyl nonanoate: Similar in structure but with an additional chlorine atom at the 4-position.

5-Bromo-3-indoxyl nonanoate: Another indole derivative with similar applications in research and diagnostics

Uniqueness

5-Bromo-3-indolyl nonanoate is unique due to its specific substitution pattern and ester group, which confer distinct chemical and biological properties. Its ability to act as a substrate for various enzymes and its potential therapeutic applications make it a valuable compound in scientific research .

Activité Biologique

5-Bromo-3-indolyl nonanoate (BIN) is an indole derivative notable for its biological activity, particularly as a chromogenic substrate for esterase enzymes. This compound has garnered attention in various fields of research, including biochemistry, pharmacology, and cell biology. This article delves into the biological activity of BIN, focusing on its mechanism of action, biochemical properties, and potential applications in scientific research.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 5-position and a nonanoate ester group at the 3-position of the indole ring. Its unique structure contributes to its specific interactions with biological molecules.

| Property | Description |

|---|---|

| IUPAC Name | (5-bromo-1H-indol-3-yl) nonanoate |

| Molecular Formula | C₁₇H₂₂BrNO₂ |

| Molecular Weight | 348.27 g/mol |

| CAS Number | 133950-70-6 |

Target Enzyme: Esterase

The primary biological target of BIN is the enzyme esterase. BIN acts as a chromogenic substrate for esterase, undergoing hydrolysis to produce a blue product that can be visually detected. This property makes it valuable for studying enzyme kinetics and mechanisms.

- Mode of Action : Upon interaction with esterase, BIN is hydrolyzed, leading to the formation of a blue chromophore. This reaction is part of the broader ester metabolism pathway, essential for lipid breakdown and other biological processes .

BIN exhibits several biochemical properties that facilitate its use in research:

- Hydrolysis : The hydrolysis of BIN by esterase results in a blue product, which can be quantified to measure enzyme activity.

- Substrate Specificity : BIN selectively interacts with various esterase isoforms, making it suitable for diverse applications in enzymology.

Enzyme Assays

BIN is widely used in enzyme assays to study esterase activity. Its ability to produce a color change upon hydrolysis allows for easy visualization and quantification of enzyme kinetics.

- Esterase Activity Measurement : Researchers utilize BIN to assess the activity of esterases in various biological samples, including serum and tissue extracts.

- Diagnostic Applications : The chromogenic nature of BIN aids in developing diagnostic tools for detecting esterase-related diseases.

Cellular Studies

In cell biology, BIN has been employed to visualize and detect reporter gene expression:

- Gene Expression Studies : By linking BIN hydrolysis to reporter genes, researchers can monitor gene expression in living cells.

- Cell Viability Assays : Studies have shown that BIN can influence cell viability through its metabolic products, leading to further investigations into its therapeutic potential .

Case Studies

Several studies have highlighted the biological activity and potential therapeutic applications of BIN:

- Anticancer Activity : Research indicates that indole derivatives similar to BIN exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, compounds derived from the indole scaffold have shown significant growth inhibition against breast and lung cancer cells .

- Enzyme Inhibition Studies : A study demonstrated that BIN could be utilized to investigate the inhibition of certain esterases by competitive inhibitors, providing insights into drug design targeting these enzymes .

Propriétés

IUPAC Name |

(5-bromo-1H-indol-3-yl) nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO2/c1-2-3-4-5-6-7-8-17(20)21-16-12-19-15-10-9-13(18)11-14(15)16/h9-12,19H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRFASVVDCCIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436242 | |

| Record name | 5-Bromo-3-indolyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133950-70-6 | |

| Record name | 5-Bromo-3-indolyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.